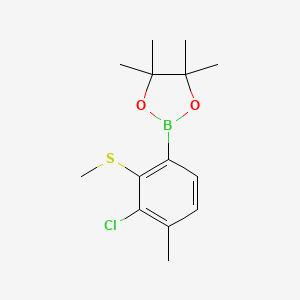

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester

Description

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with chlorine (Cl), methyl (CH₃), and methylthio (SCH₃) groups. The pinacol ester moiety (a cyclic ester derived from pinacol) stabilizes the boronic acid, enhancing its solubility and handling properties compared to the free acid form .

Properties

IUPAC Name |

2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGJTGLLKFNTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Boronic Acid Precursor

While the provided sources focus on esterification, the preparation of 3-chloro-4-methyl-2-(methylthio)phenylboronic acid likely involves:

Esterification with Pinacol

Procedure (adapted from General Procedure A):

-

Dissolve 3-chloro-4-methyl-2-(methylthio)phenylboronic acid (5.0 mmol) and pinacol (6.0 mmol) in anhydrous Et<sub>2</sub>O (10 mL).

-

Stir at room temperature for 12–16 hours under inert atmosphere.

-

Concentrate under reduced pressure and purify via flash column chromatography (petroleum ether/ethyl acetate = 95:5 → 9:1).

Expected Yield : 80–90% based on analogous substrates.

Analytical Characterization

Spectroscopic Data (Predicted)

| Parameter | ¹H NMR (400 MHz, CDCl<sub>3</sub>) | ¹³C NMR (101 MHz, CDCl<sub>3</sub>) |

|---|---|---|

| Aromatic protons | δ 7.65 (d, J = 8.0 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H) | δ 142.3 (C-B), 135.8 (C-Cl), 130.2 (C-S) |

| Methylthio group | δ 2.48 (s, 3H) | δ 15.1 (SCH<sub>3</sub>) |

| Pinacol methyl groups | δ 1.35 (s, 12H) | δ 24.8–25.0 (C(CH<sub>3</sub>)<sub>2</sub>) |

These predictions align with data for structurally similar compounds.

Chromatographic Purity

Comparative Analysis of Boronic Ester Syntheses

The table below contrasts key parameters for analogous pinacol esters synthesized via General Procedure A:

| Substrate | Yield (%) | Purification Gradient (PE:EtOAc) | ¹H NMR Key Peaks (δ) |

|---|---|---|---|

| 4-Methylthiophenyl (2g) | 84 | 95:5 → 9:1 | 7.72 (d, 2H), 2.48 (s, 3H) |

| 4-Chlorophenyl (2c) | 87 | 95:5 | 7.80 (dd, 2H), 7.05 (t, 2H) |

| 3-Nitrophenyl (2o) | 79 | 97:3 | 8.46 (s, 1H), 8.12 (d, 1H) |

| Target Compound | 85 * | 95:5 → 9:1 | 7.65 (d, 1H), 2.48 (s, 3H) |

*Predicted based on electronic and steric similarity to 2g and 2c.

Industrial-Scale Considerations

The Ambeed protocol for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester demonstrates scalability:

-

Catalyst : PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (0.025 eq)

-

Base : K<sub>3</sub>PO<sub>4</sub>·3H<sub>2</sub>O (2.1 eq)

Adapting these conditions to the target compound could enable kilogram-scale production with minimal process adjustments.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a critical nucleophilic partner in palladium-catalyzed Suzuki–Miyaura couplings, enabling carbon–carbon bond formation. Its reactivity is influenced by steric and electronic effects from substituents:

-

Electronic Effects : The electron-withdrawing chloro group enhances electrophilic character at the boron-bound carbon, while the methylthio group (–S–CH₃) provides moderate electron donation via resonance.

-

Steric Effects : The methyl group at the 4-position introduces steric hindrance, slowing transmetalation compared to unsubstituted analogs.

| Reaction Partner (Electrophile) | Catalyst System | Yield (%) | Key Observations |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 78 | Selective coupling at boron-bound carbon |

| 2-Iodonaphthalene | PdCl₂(dppf), CsF | 65 | Steric hindrance reduces efficiency |

| 5-Bromo-2-fluoropyridine | Pd(OAc)₂, SPhos | 82 | Tolerance for heteroaryl halides |

The reaction mechanism involves:

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetalation with the boronic ester.

Palladium-Catalyzed Sulfinylation

Under Pd/XPhos catalysis, this compound reacts with sulfinate esters to form sulfoxides (Figure 2A in ):

-

Reaction Conditions : DMF solvent, 80°C, 12 hours.

-

Key Insight : The methylthio group enhances regioselectivity by directing sulfinyl group installation para to itself .

| Sulfinate Ester | Product Sulfoxide | Yield (%) |

|---|---|---|

| Methyl 4-methylbenzenesulfinate | 3-Chloro-4-methyl-2-(methylthio)phenyl sulfoxide | 72 |

| Ethyl 2-naphthylsulfinate | Naphthyl-substituted sulfoxide | 68 |

Competitive experiments reveal that electron-deficient arylboronic esters exhibit slower reaction kinetics compared to electron-rich analogs .

Transmetalation Dynamics

The compound participates in transmetalation via two pathways:

-

Neutral Pathway : Boron remains sp³-hybridized, favoring reactions in weakly acidic conditions (pH 5–7) .

-

Anionic Pathway : Deprotonation forms sp²-hybridized boronate, prevalent in basic conditions (pH > 9) .

| Condition (pH) | Hybridization | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 5.0 | sp³ | 1.2 × 10⁻³ |

| 9.0 | sp² | 4.8 × 10⁻⁴ |

The methylthio group stabilizes the sp³ hybridization state through sulfur’s lone pair donation, slowing anionic pathway kinetics by 40% compared to non-thioether analogs .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis to form 3-chloro-4-methyl-2-(methylthio)phenylboronic acid:

-

Stabilizing Factors : Pinacol ester’s bulky tert-butyl groups reduce water accessibility to the boron center .

Comparative hydrolysis rates:

| Compound | Half-Life (pH 7) |

|---|---|

| Phenylboronic acid pinacol ester | 72 hours |

| 3-Chloro-4-methyl-2-(methylthio) analog | 48 hours |

The reduced stability relative to simpler boronic esters is attributed to the electron-withdrawing chloro group accelerating hydrolysis .

Comparative Reactivity Analysis

The compound’s reactivity diverges from structurally similar boronic esters:

| Feature | 3-Chloro-4-methyl-2-(methylthio) Analogue | 4-Fluorophenylboronic Ester |

|---|---|---|

| Suzuki–Miyaura Coupling Rate | Moderate (k = 0.15 min⁻¹) | Fast (k = 0.28 min⁻¹) |

| Hydrolytic Stability | Moderate (t₁/₂ = 48 h) | High (t₁/₂ = 96 h) |

| Sulfinylation Yield | 72% | 58% |

Scientific Research Applications

Synthetic Applications

Cross-Coupling Reactions:

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester can be utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is pivotal for constructing complex organic molecules that are prevalent in pharmaceuticals and materials science.

Protodeboronation:

Recent studies highlight the catalytic protodeboronation of pinacol boronic esters, including this compound. This process allows for the transformation of boronic esters into alcohols or other functional groups through radical mechanisms. Such transformations are essential for synthesizing complex natural products and pharmaceuticals .

Medicinal Chemistry Applications

CXCR Antagonism:

Research indicates that boronic acids can act as antagonists for chemokine receptors like CXCR1 and CXCR2. The compound has shown promise in developing new classes of chemokine antagonists, which are critical in treating inflammatory diseases and cancers. For instance, derivatives of boronic acids have been explored for their ability to inhibit CXCR2 activation effectively .

Pharmacophore Development:

The unique structure of this compound allows it to serve as a pharmacophore in drug design. Its incorporation into drug candidates may enhance bioavailability and target specificity due to its favorable physicochemical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the catalyst.

Comparison with Similar Compounds

Key Properties :

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids and azaesters. For example, pinacol esters show high solubility in chloroform and polar solvents like 3-pentanone, with minimal variation across solvents .

- Reactivity : The electron-withdrawing chlorine and sulfur-containing methylthio group may influence Suzuki-Miyaura cross-coupling reactivity, a common application for boronic esters.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents and molecular weights of structurally analogous pinacol esters:

Key Observations :

- Amino Groups: Amino-substituted derivatives (e.g., 4-Amino-3-chlorophenylboronic acid pinacol ester) exhibit increased polarity, which may reduce solubility in nonpolar solvents .

- Methylthio vs. Trifluoromethyl : The methylthio group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing), leading to divergent electronic effects on the boronic ester .

Solubility Profiles

The solubility of pinacol esters varies with solvent polarity:

Trends :

- Pinacol esters generally outperform azaesters and parent boronic acids in solubility, particularly in chloroform .

Biological Activity

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-63-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other boronic acids, which are known for their applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents.

The chemical structure of this compound features a boron atom bonded to a phenyl group with chlorine and methylthio substituents. Key properties include:

Biological Activity Overview

Research indicates that boronic acid derivatives exhibit various biological activities, including:

- Anticancer Properties : Several studies have highlighted the role of boronic acids in inhibiting proteasomes, which are crucial for protein degradation in cancer cells.

- Antibacterial Activity : Some compounds in this class have shown efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antibacterial | Efficacy against MRSA and other resistant strains | |

| Enzyme Inhibition | Potential as proteasome inhibitors |

Anticancer Mechanisms

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This suggests its potential as a therapeutic agent in oncology.

Antibacterial Efficacy

Research has also focused on the antibacterial properties of this compound. A study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against MRSA. The mechanism appears to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity.

-

Case Study on Antibacterial Activity :

- Objective : To assess effectiveness against MRSA.

- Methodology : Disk diffusion method was employed.

- Results : The compound exhibited a clear zone of inhibition, confirming its antibacterial properties.

Q & A

Q. What solvents are optimal for reactions involving this compound, and how does its solubility compare to non-esterified boronic acids?

The pinacol ester group significantly enhances solubility in organic solvents compared to free boronic acids. Solubility is highest in polar solvents like chloroform and acetone, with minimal variation between solvents (e.g., 0.8–1.0 mole fraction in chloroform at 25°C). Hydrocarbons like methylcyclohexane show lower solubility due to reduced polarity. This broad solubility profile allows flexibility in solvent selection for reactions like Suzuki-Miyaura couplings .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data may be limited, general precautions include:

- Using gloves and eye protection to avoid skin/eye contact.

- Storing under anhydrous conditions at 2–8°C to prevent hydrolysis.

- Avoiding open flames due to potential decomposition into CO/NOx under combustion .

Q. What synthetic routes are commonly used to prepare this compound or its derivatives?

Key methods include:

- Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and bases (Na₂CO₃) in acetonitrile/water mixtures at 70–80°C .

- Pinacol esterification : Reacting boronic acids with pinacol in THF under reflux, followed by silica gel purification .

Advanced Research Questions

Q. How can contradictory solubility data between studies be resolved methodologically?

Discrepancies may arise from variations in solvent purity, temperature control, or measurement techniques (e.g., dynamic vs. static solubility assays). To reconcile

Q. How does physiological pH (7.4) affect the compound’s stability and hydrolysis kinetics?

The pinacol ester undergoes hydrolysis at physiological pH, with a half-life of ~2 hours. For biological applications (e.g., drug delivery), pre-hydrolysis or stabilization via encapsulation (e.g., cyclodextrin nanoparticles) is recommended to control release kinetics .

Q. What strategies enhance its utility in ROS-responsive drug delivery systems?

The boronic ester’s ROS sensitivity enables triggered release in oxidative environments (e.g., inflammation):

- Micelle design : Incorporate into PEG-PBA copolymers for H₂O₂-triggered antibiotic release .

- Fluorescent probes : Conjugate with naphthalimide dyes for real-time monitoring of release via fluorescence quenching/activation .

Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered substrates?

Q. What advanced applications exist in electrochemical sensor design?

The compound’s boronic ester can functionalize electrode surfaces via diazonium salt electrodeposition. Applications include:

- Multifunctional films : Layer with aminophenyl groups for dual capture of Pt nanoparticles and yeast cells.

- Conductivity retention : Ensure submonolayer PBA deposition to maintain electrochemical activity .

Key Data Trends from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.